molecular formula C20H17F2N3O2 B5645129 N-(2,4-difluorophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-(2,4-difluorophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B5645129
M. Wt: 369.4 g/mol
InChI Key: JKZQLFZZHQXIHS-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide: is a complex organic compound characterized by its unique structure, which includes a difluorophenyl group, a dimethylphenyl group, and a pyridazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multiple steps, including the preparation of intermediate compounds. The general synthetic route may involve:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Difluorophenyl Group: This step often involves nucleophilic aromatic substitution reactions where a difluorobenzene derivative reacts with a suitable nucleophile.

    Attachment of the Dimethylphenyl Group: This can be accomplished through Friedel-Crafts acylation or alkylation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-(2,4-difluorophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide: has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activities, including enzyme inhibition or interaction with biological macromolecules.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It can be used in the development of new materials, such as polymers or advanced coatings.

Mechanism of Action

The mechanism by which N-(2,4-difluorophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological context.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N3O2/c1-12-3-4-13(2)15(9-12)17-7-8-20(27)25(24-17)11-19(26)23-18-6-5-14(21)10-16(18)22/h3-10H,11H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKZQLFZZHQXIHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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